
3-Methyl-4-methylidenetetradec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-methylidenetetradec-1-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond and two methyl groups attached to the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylidenetetradec-1-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions, where a suitable alkene precursor is reacted with a methylating agent under specific conditions. For example, the reaction of 3-methyl-1-tetradecene with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkenylation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-methylidenetetradec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4-methylidenetetradec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-methylidenetetradec-1-ene involves its interaction with molecular targets through its double bond and methyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron density around the double bond and the steric effects of the methyl groups.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-tetradecene: Similar structure but lacks the additional methylidene group.
4-Methyl-1-tetradecene: Similar structure but with the methyl group at a different position.
Tetradec-1-ene: A simpler alkene without any methyl substitutions.
Uniqueness
3-Methyl-4-methylidenetetradec-1-ene is unique due to the presence of both a double bond and two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
115147-04-1 |
|---|---|
Fórmula molecular |
C16H30 |
Peso molecular |
222.41 g/mol |
Nombre IUPAC |
3-methyl-4-methylidenetetradec-1-ene |
InChI |
InChI=1S/C16H30/c1-5-7-8-9-10-11-12-13-14-16(4)15(3)6-2/h6,15H,2,4-5,7-14H2,1,3H3 |
Clave InChI |
QXBXGRYABGSYLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=C)C(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
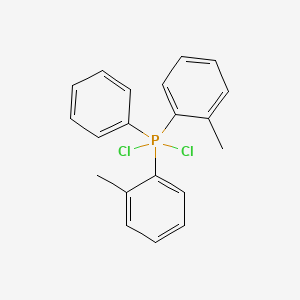
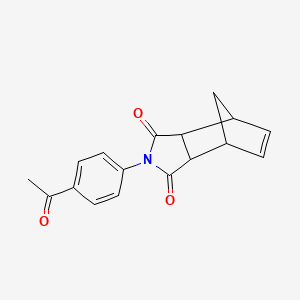


![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

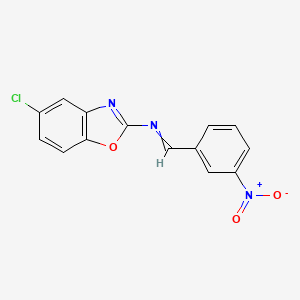
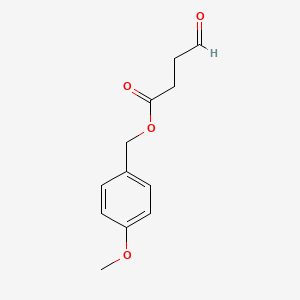
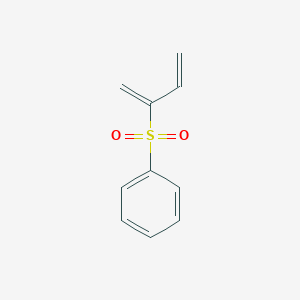
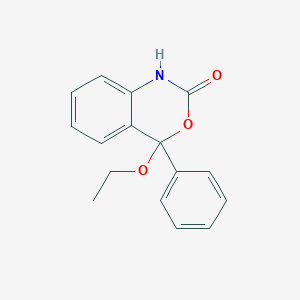
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
